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molecular formula C5H6N6S B8363724 2-Amino-9H-purine-6-sulfenamide

2-Amino-9H-purine-6-sulfenamide

Cat. No. B8363724
M. Wt: 182.21 g/mol
InChI Key: DDYSALPDURKTBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05026836

Procedure details

To an ice-cold 5.25% sodium hypochlorite solution (33.8 mL) was added 7N NH4OH (17.8 mL) and stirred for 10 minutes. A solution of 2-aminopurine-6-thione 1, see A. G. Beaman and R. K. Robins, J. Am. Chem. Soc., 83, 4038, (1961), (1.67 g, 22 mmol) in 2N KOH (11 mL) was added and continued stirring for 25 min at 0.C. The mixture was allowed to stand at 0° C. without stirring for 1.5 h. The precipitate was collected by filtration and washed with small amount of water and EtOH to obtain 1.45 g (36%) of the title compound, mp>250° C.: UV: λmax (pH 1) 325 nm (ε 6,400), 240 nm (sh): λmax (pH 7) 310 nm (ε 5,900), 237 nm (ε 6,800): λmax (pH 11) 312 nm (ε 5,900): 1H NMR (DMSO-d6): δ 5.78 (br s, 2, NH2, exchangeable in D2O), 7.73 (s, 1, C8H): Anal. Calcd for C5H6N6S.1/2 H2O (191.1): C, 31.41: H, 3.27: N, 43.98: S, 16.79. Found: C, 1.89: H, 3.27: N, 43.38: S, 17.19.
[Compound]
Name
ice
Quantity
33.8 mL
Type
reactant
Reaction Step One
Name
Quantity
17.8 mL
Type
reactant
Reaction Step One
Name
2-aminopurine-6-thione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
0.C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
11 mL
Type
solvent
Reaction Step Four
Yield
36%

Identifiers

REACTION_CXSMILES
[NH4+:1].[OH-].[NH2:3][C:4]1[N:12]=[C:11]2[C:7](=[N:8][CH:9]=[N:10]2)[C:6](=[S:13])[N:5]=1>[OH-].[K+]>[NH2:3][C:4]1[N:12]=[C:11]2[C:7]([NH:8][CH:9]=[N:10]2)=[C:6]([S:13][NH2:1])[N:5]=1 |f:0.1,3.4|

Inputs

Step One
Name
ice
Quantity
33.8 mL
Type
reactant
Smiles
Name
Quantity
17.8 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Two
Name
2-aminopurine-6-thione
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(C2=NC=NC2=N1)=S
Step Three
Name
0.C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
11 mL
Type
solvent
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to stand at 0° C.
STIRRING
Type
STIRRING
Details
without stirring for 1.5 h
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with small amount of water and EtOH

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=NC(=C2NC=NC2=N1)SN
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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